2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one
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Overview
Description
2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one is a complex organic compound with the molecular formula C15H21NO2S This compound features a piperazine ring substituted with a prop-2-ynyl group, a methylsulfanyl group, and a propanone moiety
Preparation Methods
The synthesis of 2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction using methylthiol.
Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety through a condensation reaction with an appropriate ketone precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the prop-2-ynyl group can be substituted with other functional groups.
Condensation: The propanone moiety can participate in condensation reactions with aldehydes or amines to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one can be compared with similar compounds such as:
2-amino-3-(methylsulfanyl)-1-(piperazin-1-yl)propan-1-one: This compound shares a similar piperazine and methylsulfanyl structure but differs in the presence of an amino group instead of a prop-2-ynyl group.
2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: This compound features a morpholine ring and a methylthiophenyl group, highlighting the structural diversity within this class of compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-4-5-13-6-8-14(9-7-13)12(15)11(2)10-16-3/h1,11H,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDXBJKOZALGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)N1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1859356-52-7 |
Source
|
Record name | 2-methyl-3-(methylsulfanyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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